An In-depth Technical Guide to 1,4-Butanediol Dimethacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4-Butanediol Dimethacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol dimethacrylate (BDDMA) is a difunctional methacrylic monomer that serves as a crucial crosslinking agent in the synthesis of various polymers.[1] Its chemical structure, featuring two terminal methacrylate groups connected by a flexible four-carbon butanediol linker, allows for the formation of highly crosslinked polymer networks. This property imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials.[1][2] BDDMA is widely utilized in diverse fields, including the formulation of dental resins, adhesives, coatings, and composite materials.[1][2][3] In the realm of drug development, its biocompatible and biodegradable nature makes it a person of interest for creating hydrogels and nanoparticles for controlled drug delivery systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,4-butanediol dimethacrylate.
Chemical Structure and Properties
The fundamental structure of 1,4-butanediol dimethacrylate consists of a 1,4-butanediol backbone with its two hydroxyl groups esterified with methacrylic acid.[2] This bifunctional nature is key to its role as a crosslinker.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Butane-1,4-diyl bis(2-methylacrylate)[4] |
| Synonyms | 1,4-Butylene dimethacrylate, Tetramethylene dimethacrylate[4][5] |
| CAS Number | 2082-81-7[2][5] |
| EC Number | 218-218-1[4][6] |
| Molecular Formula | C12H18O4[2][5] |
| Molecular Weight | 226.27 g/mol [5][6] |
Physicochemical Properties
| Property | Value |
| Physical State | Colorless to slightly yellowish, viscous liquid at room temperature[2][4][6] |
| Odor | Faint, characteristic ester-like or slight acrylate odor[2][4] |
| Density | 1.023 g/mL at 25 °C[7][8] |
| Boiling Point | 132-134 °C at 4 mmHg[7][8] |
| Melting Point | -23 °C[4] |
| Flash Point | > 110 °C (> 230 °F)[9] |
| Solubility | Sparingly soluble in water; miscible with common organic solvents like ethanol, acetone, and chloroform[2] |
| Refractive Index | n20/D 1.456[7] |
| Vapor Pressure | 0.1 Pa at 20 °C[4][6] |
Experimental Protocols
Synthesis of 1,4-Butanediol Dimethacrylate via Transesterification
This protocol describes a common industrial method for synthesizing high-purity 1,4-butanediol dimethacrylate.[6]
Materials:
-
Methyl methacrylate (reactant)
-
1,4-Butanediol (reactant)
-
Organotin catalyst (e.g., dibutyltin dilaurate)[6]
-
Composite polymerization inhibitor (e.g., a mixture of hydroquinone and phenothiazine)[6]
-
Reaction vessel equipped with a distillation column, stirrer, and temperature control
Procedure:
-
Charge the reaction vessel with methyl methacrylate, 1,4-butanediol, the organotin catalyst, and the composite polymerization inhibitor.
-
Heat the mixture under stirring to initiate the transesterification reaction. The reaction is typically carried out at a controlled temperature to facilitate the removal of the methanol byproduct via distillation, which drives the equilibrium towards the product.[2]
-
Continuously monitor the reaction progress by analyzing the composition of the distillate and the reaction mixture.
-
Once the reaction is complete (as indicated by the cessation of methanol distillation and analysis of the reaction mixture), cool the vessel.
-
The crude product is then purified, typically by vacuum distillation or extraction, to remove unreacted starting materials, catalyst, and any byproducts, yielding 1,4-butanediol dimethacrylate with a purity exceeding 99.0%.[6]
Characterization by ¹H NMR Spectroscopy
This protocol outlines the general procedure for acquiring a proton nuclear magnetic resonance (¹H NMR) spectrum of 1,4-butanediol dimethacrylate.
Materials and Equipment:
-
1,4-Butanediol dimethacrylate sample
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare the sample by dissolving approximately 5-10 mg of 1,4-butanediol dimethacrylate in about 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer the solution to the NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-2 seconds.
-
Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction. The resulting spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Characterization by FT-IR Spectroscopy
This protocol describes the general procedure for obtaining a Fourier-transform infrared (FT-IR) spectrum of 1,4-butanediol dimethacrylate.
Materials and Equipment:
-
1,4-Butanediol dimethacrylate sample
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates for a liquid film)
Procedure:
-
Place a small drop of the liquid 1,4-butanediol dimethacrylate sample directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Place the sample accessory into the FT-IR spectrometer.
-
Acquire the infrared spectrum. Typically, spectra are collected over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or salt plates should be acquired and automatically subtracted from the sample spectrum.
-
Analyze the resulting spectrum for characteristic absorption bands of the functional groups present in 1,4-butanediol dimethacrylate.
Free Radical Polymerization
This protocol provides a general outline for the free radical polymerization of 1,4-butanediol dimethacrylate to form a crosslinked polymer network.
Materials:
-
1,4-Butanediol dimethacrylate (monomer)
-
A free radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)
-
Solvent (optional, depending on the desired polymer morphology)
-
Reaction vessel with inert atmosphere capability (e.g., nitrogen or argon) and temperature control
Procedure:
-
If a solvent is used, dissolve the 1,4-butanediol dimethacrylate and the initiator in the chosen solvent in the reaction vessel. For bulk polymerization, the initiator is dissolved directly in the monomer.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) for a sufficient time to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Heat the reaction mixture to a temperature that will cause the thermal decomposition of the initiator and the generation of free radicals.
-
Maintain the temperature and stirring for the desired reaction time. The polymerization will proceed, leading to the formation of a crosslinked polymer network, often resulting in a solid or gel-like material.
-
After the desired polymerization time, cool the reaction vessel.
-
The resulting polymer can be purified by washing with a suitable solvent to remove any unreacted monomer and initiator fragments.
Visualizations
Caption: Synthesis workflow of 1,4-Butanediol dimethacrylate.
Safety and Toxicology
1,4-Butanediol dimethacrylate is considered to have low to moderate acute toxicity.[2] However, it can cause irritation to the skin, eyes, and respiratory system upon direct contact.[2][10] Prolonged or repeated skin contact may lead to sensitization and allergic dermatitis in some individuals.[2] Inhalation of vapors or mists can result in respiratory tract irritation.[2] Therefore, it is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[10]
Applications in Research and Drug Development
The unique properties of 1,4-butanediol dimethacrylate make it a valuable tool for researchers and drug development professionals.
-
Dental Materials: It is a common crosslinking agent in dental composites and adhesives, enhancing their mechanical properties and durability.[2]
-
Biomaterials: BDDMA is used in the synthesis of biocompatible and biodegradable polymers for tissue engineering scaffolds and other biomedical applications.
-
Drug Delivery: The ability to form crosslinked networks makes BDDMA suitable for the preparation of hydrogels and nanoparticles for the controlled release of therapeutic agents. The degradation of the ester linkages can be tailored to control the drug release rate.
-
Coatings and Adhesives: In the broader materials science field, it is used to improve the performance of coatings and adhesives.[2][6]
Conclusion
1,4-Butanediol dimethacrylate is a versatile difunctional monomer with a well-established role in polymer chemistry. Its ability to form crosslinked networks with enhanced properties makes it indispensable in various industrial applications. For researchers and professionals in drug development, BDDMA offers significant potential in the design of advanced biomaterials and drug delivery systems. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Butanediol dimethacrylate synthesis - chemicalbook [chemicalbook.com]
- 3. Comparison of chemical analysis of residual monomer in a chemical-cured dental acrylic material to an FTIR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new method for quantifying the intensity of the C=C band of dimethacrylate dental monomers in their FTIR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102030641B - Method for preparing 1,4-butanediol dimethacrylate - Google Patents [patents.google.com]
- 7. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
